1-Isobutyl-1H-indole-3-carbaldehyde
CAS No.: 433254-46-7
Cat. No.: VC1992040
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433254-46-7 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 1-(2-methylpropyl)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 |
| Standard InChI Key | FYPAEEAXXGSBFC-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C=O |
| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C21)C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Isobutyl-1H-indole-3-carbaldehyde (CAS: 433254-46-7) belongs to the family of N-alkylated indole-3-carbaldehydes. The compound consists of an indole core with an isobutyl substituent at the nitrogen atom (position 1) and a formyl group (carbaldehyde) at position 3.
The structure can be described as follows:
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Base skeleton: Indole (a bicyclic aromatic heterocycle)
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N-substituent: Isobutyl group (2-methylpropyl)
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C3-substituent: Formyl group (-CHO)
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of 1-Isobutyl-1H-indole-3-carbaldehyde:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 1-(2-methylpropyl)indole-3-carbaldehyde |
| Physical Appearance | Yellow liquid |
| CAS Number | 433254-46-7 |
The compound features several reactive sites that contribute to its chemical versatility:
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The carbaldehyde group can participate in condensation reactions, reductions, and oxidations
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The indole nucleus can undergo electrophilic substitution reactions
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The N-isobutyl group provides steric effects that influence reactivity patterns
Synthesis Methods
General Synthetic Routes
The synthesis of 1-Isobutyl-1H-indole-3-carbaldehyde typically involves a two-step process:
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N-alkylation of indole with an isobutyl halide
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Formylation at the C3 position
This synthetic approach has been reported to yield the compound with high efficiency, with yields up to 93.3% in some protocols.
N-Alkylation
The first step involves the alkylation of the indole nitrogen with an isobutyl halide. This reaction typically requires a strong base to deprotonate the indole nitrogen, followed by nucleophilic substitution with the alkyl halide. Common reagents include:
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Base: Sodium hydride (NaH) or potassium hydroxide (KOH)
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Alkylating agent: Isobutyl bromide or isobutyl chloride
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Solvent: DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide)
Formylation Reactions
The formylation of N-isobutylindole at the C3 position can be achieved through several methods:
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Vilsmeier-Haack Formylation: This is one of the most common methods for introducing a formyl group at the C3 position of indoles. It involves the reaction of N-isobutylindole with a combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) .
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Reimer-Tiemann Reaction: Although less common for indole formylation, this reaction uses chloroform and a strong base like potassium hydroxide .
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Formylation via Gramine Derivatives: This approach involves the formation of a gramine intermediate followed by oxidation to yield the carbaldehyde .
Chemical Reactivity
Reactions of the Carbaldehyde Group
The carbaldehyde group at position 3 makes 1-Isobutyl-1H-indole-3-carbaldehyde reactive toward various transformations:
Oxidation
The aldehyde group can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction
Reduction of the carbaldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol .
Condensation Reactions
The aldehyde group readily participates in condensation reactions with nucleophiles:
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Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base .
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Wittig Reaction: Reaction with phosphonium ylides to form carbon-carbon double bonds.
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Reductive Amination: Reaction with primary or secondary amines followed by reduction.
Reactions of the Indole Ring
The indole ring can undergo various electrophilic substitution reactions, typically at positions 2 and 5:
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Nitration: Formation of nitro-substituted derivatives
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Halogenation: Introduction of halogens (Br, Cl, I)
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Sulfonation: Formation of sulfonic acid derivatives
Biological Activities and Applications
Research Applications
1-Isobutyl-1H-indole-3-carbaldehyde serves primarily as a versatile building block in organic synthesis, particularly for the preparation of more complex indole derivatives. Its importance stems from the biological relevance of the indole scaffold, which is present in numerous natural products and pharmaceuticals.
Anticancer Activity
Indole derivatives, including N-alkylated indole-3-carbaldehydes, have shown anticancer properties. For instance, the related compound 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde has been observed to induce apoptosis in breast cancer cells by enhancing caspase activity.
Antimicrobial Properties
Many indole-3-carbaldehyde derivatives exhibit antimicrobial activity. For example, indole-3-carbaldehyde semicarbazone derivatives have demonstrated antibacterial effects against various bacterial strains .
Table 2: Potential Biological Activities Based on Related Indole-3-carbaldehyde Derivatives
| Activity | Evidence from Related Compounds |
|---|---|
| Anticancer | Enhancement of caspase activity in breast cancer cell lines |
| Antimicrobial | Activity against bacterial strains including Staphylococcus and Mycobacterium |
| Anti-inflammatory | Modulation of inflammatory pathways through indole scaffold interactions |
| Antioxidant | Free radical scavenging properties common to indole derivatives |
Comparative Analysis with Related Compounds
Structural Comparison with Other Indole-3-carbaldehydes
Table 3 presents a comparison of 1-Isobutyl-1H-indole-3-carbaldehyde with structurally related compounds:
| Compound | CAS Number | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-Isobutyl-1H-indole-3-carbaldehyde | 433254-46-7 | 201.26 g/mol | Isobutyl group at N1 |
| 1H-Indole-3-carbaldehyde | 487-89-8 | 145.16 g/mol | Unsubstituted at N1 |
| 1-Butyl-1H-indole-3-carbaldehyde | 119491-09-7 | 201.26 g/mol | Straight-chain butyl at N1 |
| 1-Isopropyl-1H-indole-3-carbaldehyde | 151409-84-6 | 187.24 g/mol | Isopropyl group at N1 |
| 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde | 714278-20-3 | 215.29 g/mol | Additional methyl at C2 |
Structure-Activity Relationships
The N-substitution pattern in indole-3-carbaldehydes significantly influences their physicochemical properties and biological activities:
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N-Alkylation: Introduction of alkyl groups at the N1 position generally increases lipophilicity, potentially enhancing cell membrane permeability .
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Branched vs. Linear Alkyl Chains: Branched alkyl substituents like isobutyl can provide different steric effects compared to linear chains, potentially affecting binding to biological targets.
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Additional Substitutions: The presence of additional groups, such as a methyl group at C2 (as in 1-Isobutyl-2-methyl-1H-indole-3-carbaldehyde), can further modulate reactivity and biological activity.
Applications in Chemical Research
Role in Synthetic Chemistry
1-Isobutyl-1H-indole-3-carbaldehyde serves as a valuable intermediate in the synthesis of various compounds with potential applications in medicinal chemistry. The presence of the reactive carbaldehyde group makes it particularly useful for:
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Preparation of Heterocyclic Compounds: The compound can be used as a precursor for synthesizing more complex heterocyclic systems through condensation reactions.
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Development of Bioactive Molecules: It serves as a building block for creating compounds with potential pharmacological activities.
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Structure-Activity Relationship Studies: Modifications of this compound help in understanding how structural changes affect biological activity.
Analytical Applications
The compound's distinct spectral characteristics make it useful in analytical chemistry applications:
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HPLC Standards: Can be used as a reference standard in high-performance liquid chromatography
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Spectroscopic Studies: Provides characteristic spectral patterns in NMR and IR spectroscopy
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